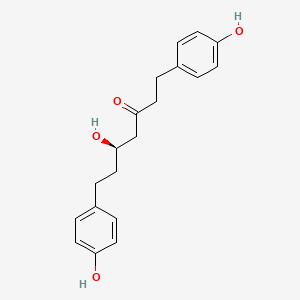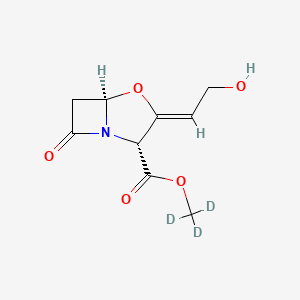
beta-Muricholic acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Muricholic acid-d4 is a deuterated form of beta-Muricholic acid, a primary bile acid predominantly found in mice. It is a chemically modified version where four hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid due to its similar chemical properties but distinct mass.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Muricholic acid-d4 involves the incorporation of deuterium into the beta-Muricholic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in beta-Muricholic acid with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: This involves the stepwise chemical synthesis of beta-Muricholic acid with deuterium-labeled precursors. The process includes multiple steps such as hydroxylation, oxidation, and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Muricholic acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: This involves the reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This includes the replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Deuterated solvents such as deuterated chloroform and deuterated methanol.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Applications De Recherche Scientifique
Beta-Muricholic acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid and related compounds.
Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in conditions such as cholesterol gallstones and liver diseases.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
Beta-Muricholic acid-d4 exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR). It regulates bile acid synthesis via a positive feedback mechanism, influencing various metabolic pathways. The molecular targets include enzymes involved in bile acid synthesis and transporters responsible for bile acid reabsorption in the intestine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Muricholic acid: Another primary bile acid found in mice, differing in the position of hydroxyl groups.
Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different biological functions.
Ursodeoxycholic acid: A secondary bile acid used therapeutically in humans for the treatment of gallstones and liver diseases.
Uniqueness
Beta-Muricholic acid-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Its specific interactions with bile acid receptors and its role in regulating bile acid synthesis also distinguish it from other bile acids.
Propriétés
Formule moléculaire |
C24H40O5 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2 |
Clé InChI |
DKPMWHFRUGMUKF-APBBRSFGSA-N |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)


![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)

![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)


